molecular formula C23H26FN4O6S+ B12333922 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate

3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate

Cat. No.: B12333922
M. Wt: 505.5 g/mol
InChI Key: BRRSAJCJBLSOBQ-UHFFFAOYSA-N
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Description

This compound is known for its ability to inhibit the transport of cytosolic calcium ions into cardiac muscle cells and detrusor muscle cells . It has significant implications in the field of medicinal chemistry, particularly in the treatment of heart failure.

Preparation Methods

The synthesis of 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate involves its binding to adenosine receptors, thereby blocking the binding of endogenous adenosine. This inhibition prevents the activation of adenosine receptors, leading to a decrease in the transport of cytosolic calcium ions into cardiac muscle cells and detrusor muscle cells . The molecular targets include the A1 and A2A adenosine receptors, and the pathways involved are related to calcium ion signaling and muscle contraction.

Comparison with Similar Compounds

3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate is unique due to its high selectivity and potency as an adenosine receptor antagonist. Similar compounds include:

Properties

Molecular Formula

C23H26FN4O6S+

Molecular Weight

505.5 g/mol

IUPAC Name

3-(8-cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate

InChI

InChI=1S/C23H26FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3/q+1

InChI Key

BRRSAJCJBLSOBQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCCOC(=O)C3=CC=C(C=C3)S(=O)(=O)F)C4CCCC4

Origin of Product

United States

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